molecular formula C29H27NO9 B14027387 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside

4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside

Cat. No.: B14027387
M. Wt: 533.5 g/mol
InChI Key: QGMBSFKMFONRRO-DIFZJPFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranoside backbone with multiple functional groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzylidene groups to prevent unwanted reactions.

    Introduction of Phthalimido Group: The phthalimido group is introduced through a nucleophilic substitution reaction, where a suitable phthalimide derivative reacts with the protected glucopyranoside.

    Methoxyphenyl Group Addition: The methoxyphenyl group is added via a glycosylation reaction, where the protected glucopyranoside reacts with a methoxyphenyl donor under acidic conditions.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with new functional groups at the phthalimido position.

Scientific Research Applications

4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-acetamido-B-D-glucopyranoside
  • 4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-amino-B-D-glucopyranoside

Uniqueness

4-Methoxyphenyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-B-D-glucopyranoside is unique due to the presence of the phthalimido group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different functional groups, leading to variations in reactivity and applications.

Properties

Molecular Formula

C29H27NO9

Molecular Weight

533.5 g/mol

IUPAC Name

2-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

InChI

InChI=1S/C29H27NO9/c1-34-17-9-7-16(8-10-17)28-36-15-22-25(39-28)24(31)23(29(38-22)37-19-13-11-18(35-2)12-14-19)30-26(32)20-5-3-4-6-21(20)27(30)33/h3-14,22-25,28-29,31H,15H2,1-2H3/t22-,23-,24-,25-,28?,29-/m1/s1

InChI Key

QGMBSFKMFONRRO-DIFZJPFWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)OC4=CC=C(C=C4)OC)N5C(=O)C6=CC=CC=C6C5=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)OC)N5C(=O)C6=CC=CC=C6C5=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.